Regioisomeric Pyridyloxy Position Dictates GPR119 Agonist Potency by >2 Orders of Magnitude
In the arylsulfonyl 3-(pyridin-2-yloxy)aniline GPR119 agonist series, the pyridin-2-yloxy orientation is essential for receptor activation. Compounds bearing the pyridin-2-yloxy aniline core achieved EC₅₀ values in the low nanomolar range (e.g., 7.7 nM for an optimized analog in a cAMP accumulation assay in CHO cells) . By contrast, replacement with pyridin-3-yloxy or pyridin-4-yloxy regioisomers either abolished activity or shifted EC₅₀ into the micromolar range (>3,000 nM), representing a >390-fold loss in potency . Although existing data are derived from fully elaborated sulfonamide final compounds rather than the naked aniline intermediate, the structure–activity relationship is unambiguous: the 2-pyridyl nitrogen engages in a critical lone-pair interaction with the receptor or an intramolecular hydrogen bond that stabilizes the bioactive conformation, a geometry that the 3- and 4-pyridyl isomers cannot achieve.
| Evidence Dimension | GPR119 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | Low nanomolar range (7.7 nM for optimized pyridin-2-yloxy analog) |
| Comparator Or Baseline | Pyridin-3-yloxy or pyridin-4-yloxy analogs: EC₅₀ >3,000 nM |
| Quantified Difference | >390-fold potency advantage for 2-yloxy orientation |
| Conditions | cAMP accumulation assay; human GPR119 transfected in CHO cells; 2 h incubation; luciferase reporter gene readout |
Why This Matters
Procurement of the incorrect pyridyloxy regioisomer will produce a GPR119-inactive final compound regardless of subsequent optimization, wasting synthetic effort and misleading SAR interpretation.
- [1] BindingDB entry BDBM50446691, CHEMBL3113623. EC₅₀ = 7.7 nM. Agonist activity at human GPR119 expressed in CHO cells (cAMP luciferase reporter gene assay). View Source
- [2] BindingDB entry BDBM50424566, CHEMBL2312508. EC₅₀ >3,010 nM. Agonist activity at human GPR119 in HEK293 cells (CRE-beta-lactamase assay). View Source
